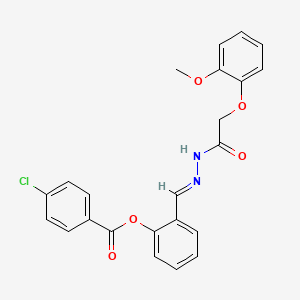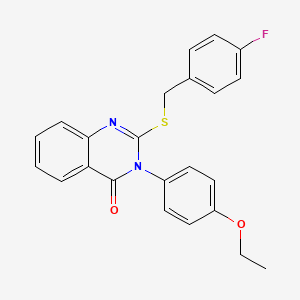![molecular formula C24H19BrN4O4S B12025831 2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone CAS No. 618441-34-2](/img/structure/B12025831.png)
2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-(2-ブロモフェニル)-5-[(4-メチルフェノキシ)メチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)-1-(3-ニトロフェニル)エタノンは、トリアゾール環、ブロモフェニル基、メチルフェノキシ基、ニトロフェニル基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-({4-(2-ブロモフェニル)-5-[(4-メチルフェノキシ)メチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)-1-(3-ニトロフェニル)エタノンの合成は、通常、トリアゾール環の形成、ブロモフェニル基とメチルフェノキシ基の導入、ニトロフェニル基の付加を含む複数のステップを伴います。反応条件は、目的の生成物を高い収率と純度で得るために、特定の試薬、溶媒、触媒を必要とすることがよくあります。
工業生産方法
この化合物の工業生産には、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクター、自動合成システム、および高度な精製技術の使用が含まれ、化合物が意図された用途に必要な仕様を満たしていることを保証します。
化学反応の分析
反応の種類
2-({4-(2-ブロモフェニル)-5-[(4-メチルフェノキシ)メチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)-1-(3-ニトロフェニル)エタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。
還元: 還元反応は、ニトロフェニル基または分子内の他の官能基を変更するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、置換反応用のさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、置換反応は分子に新しい官能基を導入できます。
科学研究への応用
2-({4-(2-ブロモフェニル)-5-[(4-メチルフェノキシ)メチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)-1-(3-ニトロフェニル)エタノンは、科学研究でいくつかの用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、さまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、または抗がん特性を含む、潜在的な生物活性について研究される可能性があります。
医学: 治療薬としての可能性、または薬物開発のためのリード化合物としての可能性について研究されています。
産業: 新しい材料、コーティング、またはその他の産業用途の開発に使用される可能性があります。
科学的研究の応用
2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials, coatings, or other industrial applications.
作用機序
2-({4-(2-ブロモフェニル)-5-[(4-メチルフェノキシ)メチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)-1-(3-ニトロフェニル)エタノンの作用機序には、特定の分子標的や経路との相互作用が含まれます。分子内のトリアゾール環や他の官能基は、酵素、受容体、またはその他の生体分子と相互作用し、さまざまな生物学的効果をもたらす可能性があります。正確なメカニズムは、特定の用途と研究されている生物学的システムによって異なります。
類似化合物の比較
類似化合物
類似化合物には、他のトリアゾール誘導体、ブロモフェニル化合物、ニトロフェニル化合物などがあります。例としては、以下のようなものがあります。
- 4-[(4-ブロモフェニル)エチニル]ピリジン
- メチル 2-(2-ブロモフェニル)アセテート
- 4-メチル-2-ブロモフェニルイソブチルエーテル
独自性
2-({4-(2-ブロモフェニル)-5-[(4-メチルフェノキシ)メチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)-1-(3-ニトロフェニル)エタノンを際立たせているのは、官能基のユニークな組み合わせと、さまざまな分野における多様な用途の可能性です。トリアゾール環、ブロモフェニル基、ニトロフェニル基の存在により、化学修飾と生物学的相互作用のための汎用性の高いプラットフォームが提供され、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives, bromophenyl compounds, and nitrophenyl compounds. Examples include:
- 4-[(4-bromophenyl)ethynyl]pyridine
- Methyl 2-(2-bromophenyl)acetates
- 4-methyl-2-bromophenyl isobutyl ether
Uniqueness
What sets 2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone apart is its unique combination of functional groups and its potential for diverse applications in various fields. The presence of the triazole ring, bromophenyl group, and nitrophenyl group provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.
特性
CAS番号 |
618441-34-2 |
|---|---|
分子式 |
C24H19BrN4O4S |
分子量 |
539.4 g/mol |
IUPAC名 |
2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C24H19BrN4O4S/c1-16-9-11-19(12-10-16)33-14-23-26-27-24(28(23)21-8-3-2-7-20(21)25)34-15-22(30)17-5-4-6-18(13-17)29(31)32/h2-13H,14-15H2,1H3 |
InChIキー |
UWYVHMOEPCJKPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3Br)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12025748.png)
![3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025750.png)
![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12025759.png)


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025767.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12025775.png)
![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025784.png)
![4-(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12025791.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025800.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025804.png)


